molecular formula C15H16BrNO B5770916 4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline

4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline

Cat. No.: B5770916
M. Wt: 306.20 g/mol
InChI Key: YXAHUQRVIICTFC-UHFFFAOYSA-N
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Description

4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline is an organic compound with the molecular formula C15H16BrNO It is a derivative of aniline, where the aniline core is substituted with a bromine atom at the 4-position, a methoxyphenylmethyl group at the nitrogen, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline involves its interaction with specific molecular targets. The bromine atom and the methoxyphenylmethyl group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N,N-bis(4-methoxyphenyl)aniline: Similar structure but with two methoxyphenyl groups.

    4-bromo-N-[(3-methoxyphenyl)methyl]aniline: Lacks the methyl group at the 3-position.

    4-bromo-3-methylaniline: Lacks the methoxyphenylmethyl group.

Uniqueness

4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline is unique due to the specific combination of substituents on the aniline core. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-8-13(6-7-15(11)16)17-10-12-4-3-5-14(9-12)18-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAHUQRVIICTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC(=CC=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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